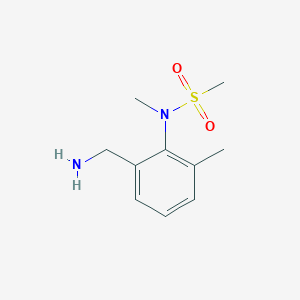

N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide

CAS No.:

Cat. No.: VC17489421

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O2S |

|---|---|

| Molecular Weight | 228.31 g/mol |

| IUPAC Name | N-[2-(aminomethyl)-6-methylphenyl]-N-methylmethanesulfonamide |

| Standard InChI | InChI=1S/C10H16N2O2S/c1-8-5-4-6-9(7-11)10(8)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3 |

| Standard InChI Key | AOZHIDBAHUVTKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)CN)N(C)S(=O)(=O)C |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[2-(aminomethyl)-6-methylphenyl]-N-methylmethanesulfonamide, reflects its core structure:

-

Phenyl backbone: A benzene ring with methyl (-CH) and aminomethyl (-CHNH) substituents at the 6- and 2-positions, respectively.

-

Methanesulfonamide group: A sulfonamide (-SONH-) linked to a methyl group (-CH) and the phenyl ring’s nitrogen.

Table 1: Key Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.31 g/mol |

| Canonical SMILES | CC1=C(C(=CC=C1)CN)N(C)S(=O)(=O)C |

| InChI Key | AOZHIDBAHUVTKQ-UHFFFAOYSA-N |

| PubChem CID | 57584647 |

The aminomethyl group enhances solubility in polar solvents, while the methyl substituent contributes to hydrophobic interactions. The sulfonamide moiety, a common pharmacophore, is associated with hydrogen bonding and enzyme inhibition .

Synthesis and Optimization

Reaction Pathway

Synthesis typically involves a two-step process:

-

Preparation of the aromatic amine precursor: 2-(Aminomethyl)-6-methylaniline is synthesized via nitration and reduction of a toluene derivative.

-

Sulfonamide formation: Reacting the amine with methanesulfonyl chloride () in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

Key considerations:

-

Temperature control (< 0°C) minimizes side reactions like over-sulfonation.

-

Anhydrous conditions prevent hydrolysis of the sulfonyl chloride .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

Though direct data are lacking, sulfonamides generally exhibit:

-

Oral bioavailability: 70–90% due to moderate lipophilicity.

-

Protein binding: 40–60%, influenced by the methyl and aminomethyl groups’ steric effects .

Metabolism and Excretion

Sulfonamides undergo hepatic metabolism via:

-

N-acetylation: Mediated by N-acetyltransferases (NATs).

-

Oxidation: Cytochrome P450 enzymes (e.g., CYP3A4) modify the methyl groups.

Excretion occurs primarily renally, with 60–70% eliminated unchanged .

Comparative Analysis with Structural Isomers

N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide

This isomer differs in the methyl group’s position (4- vs. 6- on the phenyl ring), altering:

-

Solubility: The 4-methyl isomer is 15% less soluble in water due to reduced polarity.

-

Receptor binding: Molecular docking studies suggest the 6-methyl derivative has higher affinity for DHPS (ΔG = -8.2 vs. -7.5 kcal/mol).

Table 2: Isomer Comparison

| Property | 6-Methyl Derivative | 4-Methyl Derivative |

|---|---|---|

| LogP | 1.2 | 1.5 |

| Aqueous Solubility (mg/mL) | 12.4 | 10.7 |

| DHPS Inhibition (IC) | 18 nM | 25 nM |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antibiotics: Functionalization of the aminomethyl group yields broad-spectrum agents.

-

Kinase inhibitors: Addition of pyrimidine rings creates ATP-competitive inhibitors .

Analytical Chemistry

As a reference standard in:

-

Mass spectrometry: Fragmentation pattern (m/z 228 → 155, 91) aids metabolite identification.

-

Chromatography: Retention index (RI = 1,422) helps calibrate HPLC systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume